molecular formula C9H20ClN B1443161 2-(Butan-2-yl)piperidine hydrochloride CAS No. 1334146-89-2

2-(Butan-2-yl)piperidine hydrochloride

Cat. No.: B1443161
CAS No.: 1334146-89-2
M. Wt: 177.71 g/mol
InChI Key: GBAVQAFHULGZLF-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)piperidine hydrochloride is a chemical compound that belongs to the piperidine class of organic compounds. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity .

Biochemical Analysis

Biochemical Properties

2-(Butan-2-yl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can alter the metabolic pathways and influence the overall biochemical environment within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of cholinesterase receptors, which play a critical role in neurotransmission . By binding to these receptors, this compound can alter the signaling pathways, leading to changes in gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with cytochrome P450 involves N-H bond activation, which is a critical step in the enzyme’s catalytic cycle . This binding can lead to changes in gene expression and subsequent alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in metabolic activities and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that piperidine derivatives can have dose-dependent effects on various physiological processes, including neurotransmission and metabolic activities . High doses of this compound may result in toxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism involves several steps, including N-H bond activation and subsequent transformations that lead to its degradation and excretion.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its overall bioavailability and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)piperidine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenylsilane, which promotes the formation and reduction of imine, and iron complexes as catalysts . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include substituted piperidines, spiropiperidines, and condensed piperidines .

Scientific Research Applications

2-(Butan-2-yl)piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: It is used in the study of biological processes and as a precursor for the synthesis of bioactive molecules.

    Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

2-(Butan-2-yl)piperidine hydrochloride can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-butan-2-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-3-8(2)9-6-4-5-7-10-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAVQAFHULGZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Butan-2-yl)piperidine hydrochloride
2-(Butan-2-yl)piperidine hydrochloride
2-(Butan-2-yl)piperidine hydrochloride
2-(Butan-2-yl)piperidine hydrochloride
2-(Butan-2-yl)piperidine hydrochloride
2-(Butan-2-yl)piperidine hydrochloride

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